molecular formula C7H11N4O+ B14693645 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium CAS No. 26601-15-0

7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium

Cat. No.: B14693645
CAS No.: 26601-15-0
M. Wt: 167.19 g/mol
InChI Key: XCJBJIXGHWVIFD-UHFFFAOYSA-O
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Description

7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium is a chemical compound with a unique structure that places it within the purine family. This compound is characterized by its tetrahydropurin-1-ium core, which is modified by the presence of two methyl groups at positions 7 and 9, and a keto group at position 6. The purine structure is a fundamental component in many biological molecules, including nucleotides and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one can yield related compounds . The specific conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can improve the consistency and safety of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the purine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of purine analogs.

Scientific Research Applications

7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antiviral and anticancer activities.

    Industry: The compound is utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to active sites or altering their conformation, thereby influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,9-Dimethyl-6-oxo-6,7,8,9-tetrahydro-1H-purin-1-ium is unique due to its specific substitution pattern and the presence of the keto group at position 6. These structural features confer distinct chemical properties and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

26601-15-0

Molecular Formula

C7H11N4O+

Molecular Weight

167.19 g/mol

IUPAC Name

7,9-dimethyl-1,8-dihydropurin-1-ium-6-one

InChI

InChI=1S/C7H10N4O/c1-10-4-11(2)6-5(10)7(12)9-3-8-6/h3H,4H2,1-2H3,(H,8,9,12)/p+1

InChI Key

XCJBJIXGHWVIFD-UHFFFAOYSA-O

Canonical SMILES

CN1CN(C2=C1C(=O)[NH2+]C=N2)C

Origin of Product

United States

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